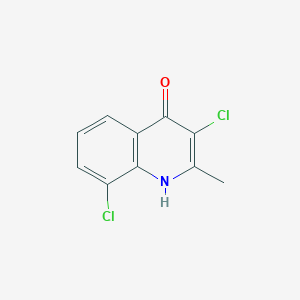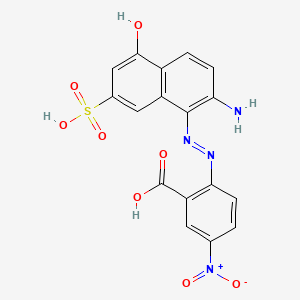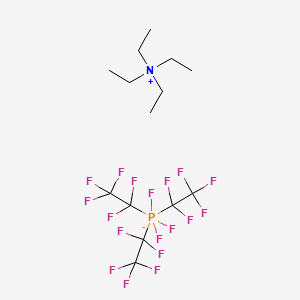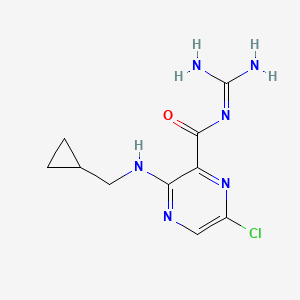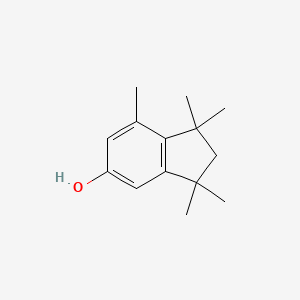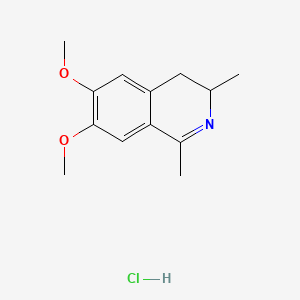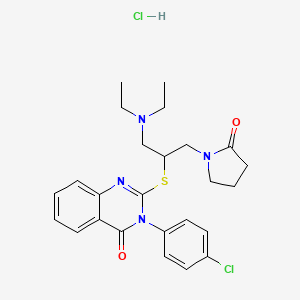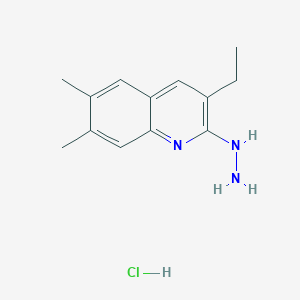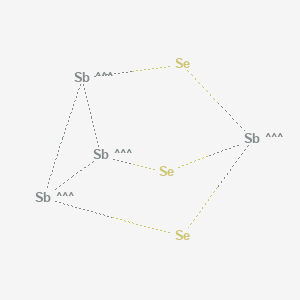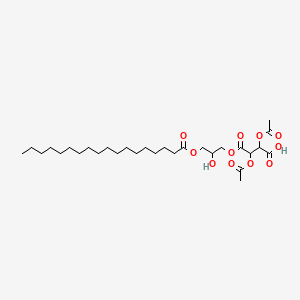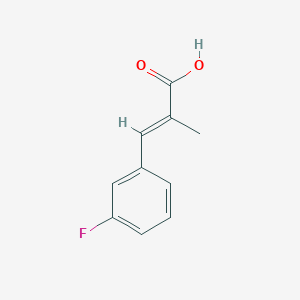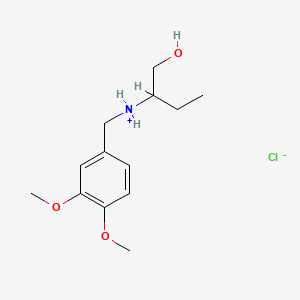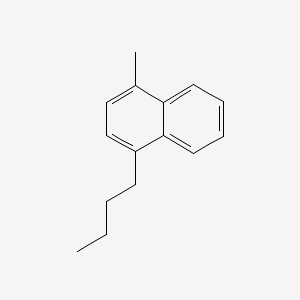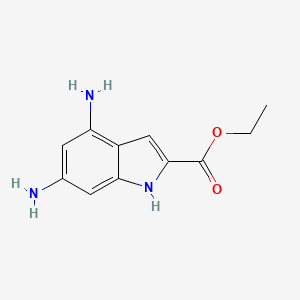![molecular formula C20H33ClFNO3 B13751091 dibutyl-[3-(4-ethoxy-3-fluorobenzoyl)oxypropyl]azanium;chloride CAS No. 3829-92-3](/img/structure/B13751091.png)
dibutyl-[3-(4-ethoxy-3-fluorobenzoyl)oxypropyl]azanium;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibutyl-[3-(4-ethoxy-3-fluorobenzoyl)oxypropyl]azanium;chloride is a chemical compound with the CAS number 3829-92-3. This compound is known for its unique structure, which includes a fluorobenzoyl group, an ethoxy group, and a propyl chain attached to an azanium ion. It is used primarily in research and experimental settings due to its specific chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl-[3-(4-ethoxy-3-fluorobenzoyl)oxypropyl]azanium;chloride typically involves multiple stepsThe final step involves the formation of the azanium ion and the addition of the chloride ion to form the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
Dibutyl-[3-(4-ethoxy-3-fluorobenzoyl)oxypropyl]azanium;chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of specific functional groups, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol or amine .
科学的研究の応用
Dibutyl-[3-(4-ethoxy-3-fluorobenzoyl)oxypropyl]azanium;chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound may be used in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.
作用機序
The mechanism by which dibutyl-[3-(4-ethoxy-3-fluorobenzoyl)oxypropyl]azanium;chloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
- Dibutyl-[3-(4-methoxy-3-fluorobenzoyl)oxypropyl]azanium;chloride
- Dibutyl-[3-(4-ethoxy-3-chlorobenzoyl)oxypropyl]azanium;chloride
- Dibutyl-[3-(4-ethoxy-3-fluorobenzoyl)oxyethyl]azanium;chloride
Uniqueness
Dibutyl-[3-(4-ethoxy-3-fluorobenzoyl)oxypropyl]azanium;chloride is unique due to the specific combination of functional groups in its structure. The presence of the fluorobenzoyl group, in particular, imparts distinct chemical properties that differentiate it from similar compounds. These properties may include enhanced reactivity, stability, or biological activity .
特性
CAS番号 |
3829-92-3 |
|---|---|
分子式 |
C20H33ClFNO3 |
分子量 |
389.9 g/mol |
IUPAC名 |
dibutyl-[3-(4-ethoxy-3-fluorobenzoyl)oxypropyl]azanium;chloride |
InChI |
InChI=1S/C20H32FNO3.ClH/c1-4-7-12-22(13-8-5-2)14-9-15-25-20(23)17-10-11-19(24-6-3)18(21)16-17;/h10-11,16H,4-9,12-15H2,1-3H3;1H |
InChIキー |
QLHYGQJZPDLPKC-UHFFFAOYSA-N |
正規SMILES |
CCCC[NH+](CCCC)CCCOC(=O)C1=CC(=C(C=C1)OCC)F.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


